![molecular formula C14H17FN2 B1485568 1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole CAS No. 2098013-89-7](/img/structure/B1485568.png)
1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
A study by Ekennia et al. (2018) focuses on the synthesis, characterization, molecular docking, and biological activity of novel 1,4‐naphthoquinone derivatives and their metal complexes. This research illustrates the broad interest in heterocyclic compounds like benzothiazoles for their potential applications in medicinal chemistry and material science (Ekennia et al., 2018).
Antitumor Properties of Benzothiazoles
Hutchinson et al. (2001) detail the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxic activity against certain human breast cancer cell lines. This study underscores the therapeutic potential of benzothiazole derivatives in cancer treatment (Hutchinson et al., 2001).
Fluorescence and Photoreactive Properties
Research by Nosova et al. (2019) on the synthesis of fluorine-containing 1,3-benzothiazin-4-ones highlights the utility of such compounds in developing materials with specific photoreactive or fluorescence properties. These materials can be utilized in various applications, including sensors and optoelectronic devices (Nosova et al., 2019).
Anti-Inflammatory Activity
A study by Osarodion (2020) explores the anti-inflammatory activity of newly synthesized heterocyclic compounds, demonstrating the potential of benzothiazole derivatives in developing new anti-inflammatory drugs (Osarodion, 2020).
properties
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]-2-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2/c1-11-16-12-6-2-3-7-13(12)17(11)10-14(15)8-4-5-9-14/h2-3,6-7H,4-5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGIFNYBEMSSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3(CCCC3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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